molecular formula C14H8ClNO2S B1606592 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid CAS No. 329222-93-7

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1606592
CAS No.: 329222-93-7
M. Wt: 289.7 g/mol
InChI Key: GNBCDNSGZAPUEF-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C14H8ClNO2S It is a derivative of quinoline, featuring a chlorinated thiophene ring attached to the quinoline core

Mechanism of Action

Target of Action

A related compound, quinoline-4-carboxylic acid, has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in various biological functions such as bone mineralization and lipid metabolism.

Mode of Action

If it acts similarly to quinoline-4-carboxylic acid derivatives, it may inhibit the activity of alkaline phosphatases . This inhibition could potentially alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloroquinoline and 5-chlorothiophene-2-carboxylic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to link the 5-chlorothiophene-2-yl group to the 2-position of the quinoline ring. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent like toluene or DMF.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

  • 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 2-(2-Chlorophenyl)quinoline-4-carboxylic acid
  • 2-(5-Nitrothiophen-2-yl)quinoline-4-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents on the thiophene or quinoline rings can significantly alter the compound’s electronic properties and reactivity.
  • Unique Features: 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the chlorine atom on the thiophene ring, which can influence its reactivity and interactions in biological systems or materials applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBCDNSGZAPUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347780
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329222-93-7
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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